2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid
CAS No.:
Cat. No.: VC13649201
Molecular Formula: C7H4BBrClF3O2
Molecular Weight: 303.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BBrClF3O2 |
|---|---|
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | [2-bromo-6-chloro-4-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H |
| Standard InChI Key | DDZFIXPRTBLSDB-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2-bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid is C₇H₄BBrClF₃O₂, with a molecular weight of 303.27 g/mol . The IUPAC name is [2-bromo-6-chloro-4-(trifluoromethyl)phenyl]boronic acid, and its CAS registry number is 1452574-71-8 .
Structural Characterization
The compound’s structure consists of a benzene ring with substituents at positions 2 (bromine), 4 (trifluoromethyl), and 6 (chlorine), with the boronic acid group (-B(OH)₂) at position 1. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions . Key spectroscopic identifiers include:
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InChI:
InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step halogenation and borylation processes:
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Halogenation: A precursor such as 2-bromo-6-chloro-4-(trifluoromethyl)benzene undergoes bromination or chlorination under controlled conditions .
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Borylation: The halogenated intermediate is treated with a boron source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the boronic acid group .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Halogenation-Borylation | Pd(PPh₃)₄, THF | 68 | |
| Direct Borylation | Ni(cod)₂, PCy₃ | 76 |
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (temperature, pressure) and minimize byproducts .
Physical and Chemical Properties
Physicochemical Data
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, THF); limited water solubility due to hydrophobic substituents .
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Stability: Stable under inert atmospheres but hygroscopic; requires storage at 2–8°C .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.50 (s, 2H, B(OH)₂) .
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¹³C NMR: δ 134.2 (C-Br), 132.5 (C-Cl), 125.4 (CF₃), 121.8 (Ar-C) .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound is a key participant in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/vinyl halides. For example, coupling with 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate yields biaryl intermediates for anticancer agents .
Table 2: Representative Coupling Reactions
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-6-methoxynaphthyridine | 3,4-Biaryl-2,5-dichlorothiophene | 71 | |
| 8-Bromo-1,5-naphthyridin-2-one | Xanthine derivatives | 82 |
Medicinal Chemistry Applications
Boronic acids inhibit proteases and kinases. This compound has shown promise in:
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EGFR Inhibition: Blocks ATP-binding sites in tyrosine kinases, reducing tumor proliferation .
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Antimicrobial Activity: Modulates bacterial enzyme activity through boron-mediated interactions .
Recent Advances and Future Directions
Recent studies highlight its role in nickel-catalyzed C–F bond activation (e.g., coupling with 2-fluorobenzofurans) . Future research may explore:
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